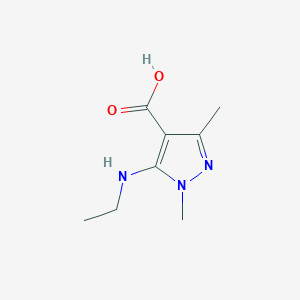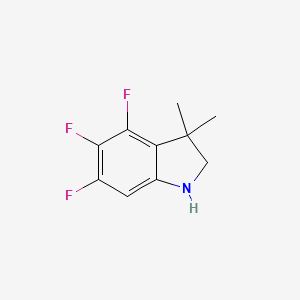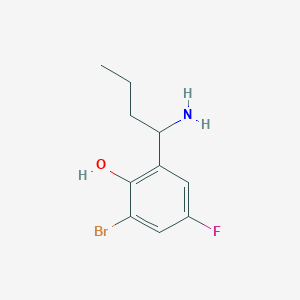
2-(1-Aminobutyl)-6-bromo-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminobutyl)-6-bromo-4-fluorophenol is an organic compound that features a phenol group substituted with a bromine atom at the 6-position, a fluorine atom at the 4-position, and an aminobutyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-6-bromo-4-fluorophenol can be achieved through several steps:
Bromination: The starting material, 4-fluorophenol, is brominated at the 6-position using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product is then subjected to nucleophilic substitution with 1-aminobutane under basic conditions to introduce the aminobutyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-6-bromo-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminobutyl)-6-bromo-4-fluorophenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-6-bromo-4-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminobutyl group can enhance its binding affinity to certain molecular targets, while the bromine and fluorine atoms can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminobutyl)-4-fluorophenol: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-(1-Aminobutyl)-6-chloro-4-fluorophenol: Substitutes chlorine for bromine, potentially altering its electronic properties and reactivity.
2-(1-Aminobutyl)-6-bromo-4-chlorophenol: Substitutes chlorine for fluorine, which may impact its biological activity and chemical stability.
Uniqueness
2-(1-Aminobutyl)-6-bromo-4-fluorophenol is unique due to the specific combination of substituents on the phenol ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
2-(1-aminobutyl)-6-bromo-4-fluorophenol |
InChI |
InChI=1S/C10H13BrFNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
IQNXSNZIFNJEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)F)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


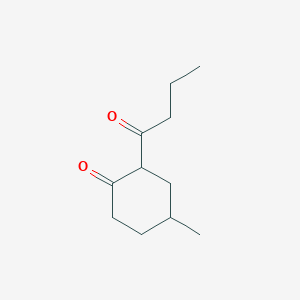
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
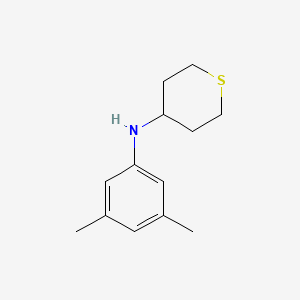
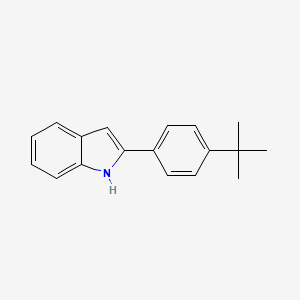
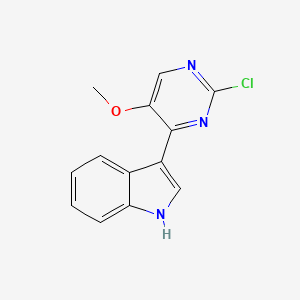
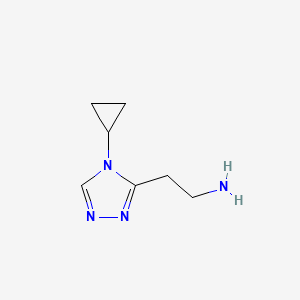

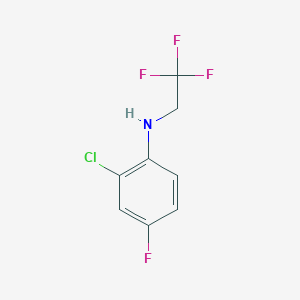
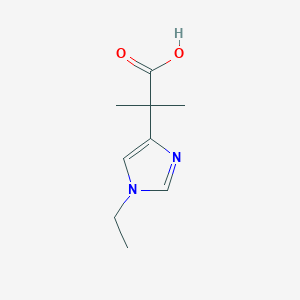
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
